molecular formula C7H10O2 B167675 1,1-Dimethylprop-2-ynyl acetate CAS No. 1604-29-1

1,1-Dimethylprop-2-ynyl acetate

Cat. No.: B167675
CAS No.: 1604-29-1
M. Wt: 126.15 g/mol
InChI Key: HBSFTVGBQDJTAW-UHFFFAOYSA-N
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Description

1,1-Dimethylprop-2-ynyl acetate is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5587. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1,1-Dimethylprop-2-ynyl acetate (CAS No. 1604-29-1) is an organic compound with a unique structure that has garnered attention for its potential biological activities. This article will delve into its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical formula:

  • Molecular Formula: C₇H₁₀O₂
  • Molecular Weight: 126.15 g/mol

The compound is known for its flammability and potential skin irritant properties, as indicated by safety data sheets .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may exert effects through:

  • Enzyme Inhibition: It has been suggested that the compound can inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation: The acetate group may facilitate interactions with specific receptors, altering their activity and influencing physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and found significant inhibitory effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Bacillus subtilis25

These results suggest potential applications in developing antimicrobial agents .

Sensitization Potential

In a study assessing the sensitization potential of cosmetic ingredients, this compound was evaluated using the Local Lymph Node Assay (LLNA). The Stimulation Index (SI) was calculated to determine sensitizing potency. The findings indicated:

  • SI Value: 3.5 at a concentration of 0.5%, classifying it as a strong sensitizer.

This highlights the importance of evaluating sensitization risks associated with compounds used in consumer products .

Case Study 1: Antimicrobial Efficacy

A laboratory study investigated the antimicrobial efficacy of this compound in food preservation. The compound was incorporated into food packaging materials to assess its ability to inhibit microbial growth during storage. Results showed a reduction in microbial load by over 70% compared to control samples, indicating its potential as a natural preservative .

Case Study 2: Cosmetic Formulation Safety

In another case study focusing on cosmetic formulations containing this compound, researchers monitored skin reactions in human volunteers over a four-week period. While some participants reported mild irritation, no severe allergic reactions were noted. This suggests that while the compound has sensitizing potential, it can be safely used in low concentrations in cosmetic products .

Scientific Research Applications

Pharmacological Applications

1,1-Dimethylprop-2-ynyl acetate has been investigated for its potential as a pharmacological agent. Notably, it has been submitted to the National Cancer Institute for testing, indicating its relevance in cancer research.

Case Study: Inhibition of Nitric Oxide Synthase

A study focused on improving the permeability of nitric oxide synthase (nNOS) inhibitors highlighted the compound's role in enhancing drug delivery across biological membranes. The findings suggested that modifications to the chemical structure could significantly improve the efficacy of nNOS inhibitors while maintaining selectivity over other NOS isoforms .

Analytical Chemistry Applications

The compound is frequently used in analytical chemistry for its properties that facilitate separation and identification processes.

HPLC Separation Techniques

This compound can be effectively separated using reverse phase high-performance liquid chromatography (HPLC). The method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid, making it suitable for both qualitative and quantitative analysis .

ParameterDetails
Column TypeNewcrom R1 HPLC column
Mobile PhaseAcetonitrile, Water, Phosphoric Acid
Alternative for MSFormic Acid instead of Phosphoric Acid
ApplicationIsolation of impurities; pharmacokinetics

Material Science Applications

The compound has also shown promise in material science, particularly in the development of new materials with specific properties.

Case Study: TMEM16A Modulation

Recent research has identified this compound as a component in compounds that act as positive modulators of the calcium-activated chloride channel (TMEM16A). This modulation has potential therapeutic implications for respiratory diseases characterized by mucus congestion, such as cystic fibrosis and chronic bronchitis .

Safety and Handling Considerations

Due to its flammable nature and skin irritation potential, appropriate safety measures must be taken when handling this compound. It is crucial to use personal protective equipment (PPE) and ensure proper storage conditions to mitigate risks associated with exposure .

Properties

IUPAC Name

2-methylbut-3-yn-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5-7(3,4)9-6(2)8/h1H,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSFTVGBQDJTAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166875
Record name 1,1-Dimethylprop-2-ynyl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1604-29-1
Record name 1,1-Dimethylpropargyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1604-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylprop-2-ynyl acetate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Butyn-2-ol, acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5587
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1-Dimethylprop-2-ynyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dimethylprop-2-ynyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.008
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

112 g (one mole) of freshly distilled dimethylethynyl carbinol is treated with 1.2 moles of acetic anhydride containing 10 drops of 85% phosphoric acid. The acetic anhydride is added to the carbinol dropwise with shaking while maintaining the temperature under 40°. The mixture is allowed to stand overnight, washed with two 75 ml portions of cold water, and the water washings are extracted with ether. The ether extract is added to the main portion of ester and the combined ethereal solution is washed with 10% sodium carbonate solution until the washings remain basic to litmus. The solution is washed with two 75 ml portions of ice-water, dried over calcium chloride, and distilled to give the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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